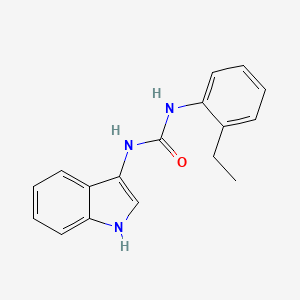
1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” is a urea derivative that contains an ethylphenyl group and an indolyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The indole group is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a urea core, with an ethylphenyl group attached to one nitrogen atom and an indolyl group attached to the other .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, depending on the specific substituents present . For example, they can undergo hydrolysis to form amines and isocyanic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Urea derivatives are typically solid at room temperature and are often soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activity
The crystal structure of a related compound, 1-[1-(2-hydroxyphenyl)ethylideneamino]-3-(1H-indol-3-ylmethyleneamino)urea, shows a planar indole component twisted with respect to the molecule, involved in both intramolecular and intermolecular hydrogen bonds, indicating potential for biological activity exploration (S. M. Saharin et al., 2008).
Synthetic Methodologies
The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for synthesizing ureas demonstrates a one-pot method for converting carboxylic acids to ureas, highlighting an environmentally friendly and cost-effective approach (Kishore Thalluri et al., 2014).
Antitumor Activities
A study on 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea's structure and antitumor activity emphasizes its potential in CDK4 target inhibition, supported by MTT assay and docking studies (Ch Hu et al., 2018).
Interaction with Fluoride
Research on 1,3-bis(4-nitrophenyl)urea interacting with oxoanions and inducing urea deprotonation by fluoride ion showcases the compound's chemical behavior, useful in understanding hydrogen bonding and proton transfer mechanisms (M. Boiocchi et al., 2004).
Catalysis
The development of a Zr(IV)-based UiO-67 metal-organic framework with urea-functionalized linkers for catalysis illustrates the utility of urea derivatives in enhancing chemical reactions, particularly in Friedel-Crafts alkylation (Aniruddha Das et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-12-7-3-5-9-14(12)19-17(21)20-16-11-18-15-10-6-4-8-13(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIVRIYUBIFCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)

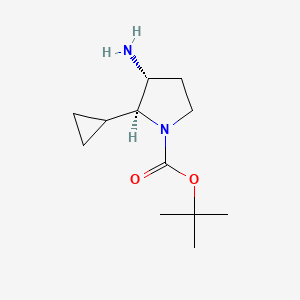


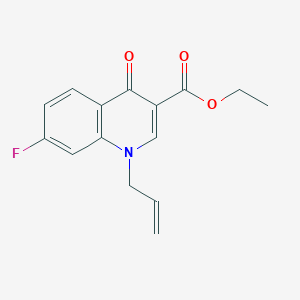
![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)
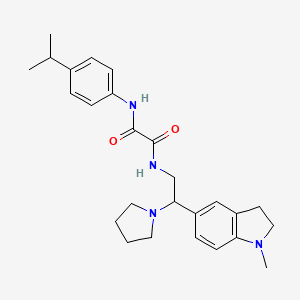
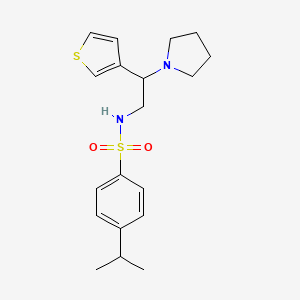

![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)
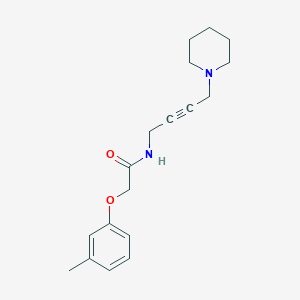
phenyl]methyl})amine](/img/structure/B2825303.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)